1-(3,4,5-Trifluorophenyl)-1-cyclopropyl ethanol
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Overview
Description
1-(3,4,5-Trifluorophenyl)-1-cyclopropyl ethanol is an organic compound characterized by the presence of a trifluorophenyl group attached to a cyclopropyl ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trifluorophenyl)-1-cyclopropyl ethanol typically involves the reaction of 3,4,5-trifluorophenyl derivatives with cyclopropyl ethanol under specific conditions. One common method includes the use of Grignard reagents, where 3,4,5-trifluorophenyl magnesium bromide reacts with cyclopropyl ethanol in the presence of a catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve high-pressure reactions and the use of catalysts such as cuprous salts or copper oxide. These methods ensure higher yields and efficiency, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trifluorophenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed: The major products formed from these reactions include trifluoromethyl ketones, cyclopropyl alcohols, and various substituted phenyl derivatives .
Scientific Research Applications
1-(3,4,5-Trifluorophenyl)-1-cyclopropyl ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trifluorophenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3,4,5-Trifluorophenyl)ethanol: Shares the trifluorophenyl group but lacks the cyclopropyl moiety.
3,4,5-Trifluorophenylboronic acid: Contains the trifluorophenyl group and is used in different chemical reactions.
N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines: These compounds have similar trifluorophenyl groups and are studied for their anticancer properties
Uniqueness: 1-(3,4,5-Trifluorophenyl)-1-cyclopropyl ethanol is unique due to the presence of both the trifluorophenyl and cyclopropyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-cyclopropyl-1-(3,4,5-trifluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-11(15,6-2-3-6)7-4-8(12)10(14)9(13)5-7/h4-6,15H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOCMZXKTMSDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC(=C(C(=C2)F)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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